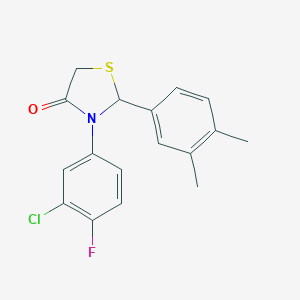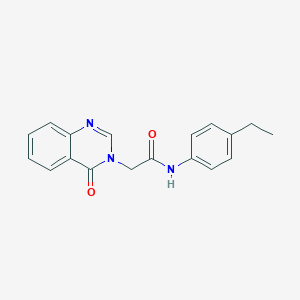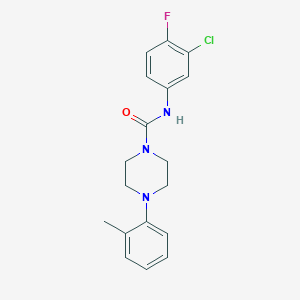![molecular formula C22H22N6O4 B277803 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide](/img/structure/B277803.png)
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide, commonly known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a derivative of furfurylidene malononitrile and has been synthesized using various methods.
作用機序
The mechanism of action of DBF is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, RNA, and proteins. DBF has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
DBF has been found to have various biochemical and physiological effects. In vitro studies have shown that DBF inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis C virus. In animal studies, DBF has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using DBF in lab experiments is its broad-spectrum activity against various cellular targets. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of using DBF is its potential toxicity. Studies have shown that DBF can cause DNA damage and cell death at high concentrations.
将来の方向性
There are several future directions for the study of DBF. One of the areas of interest is the development of DBF-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of DBF as a fluorescent dye in the detection of biomolecules. Future studies should also focus on the potential toxicity of DBF and its effects on the environment.
Conclusion:
In conclusion, DBF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF has been synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. DBF interacts with various cellular targets and has been found to have anti-cancer, antiviral, and antibacterial properties. Although DBF has several advantages for lab experiments, its potential toxicity should be carefully considered. Future studies should focus on the development of DBF-based drugs and the potential toxicity of DBF.
合成法
DBF has been synthesized using various methods, including the reaction of 5-nitro-2-furaldehyde with 4-diethylaminobenzaldehyde and 2-methyl-2H-1,2,3-benzotriazole in the presence of malononitrile. Another method involves the reaction of 5-nitro-2-furaldehyde with 4-diethylaminobenzaldehyde and 2-methyl-2H-1,2,3-benzotriazole in the presence of ammonium acetate. The synthesis of DBF is a complex process that requires careful attention to the reaction conditions to obtain a pure product.
科学的研究の応用
DBF has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DBF has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been shown to have anti-inflammatory and neuroprotective effects. In agriculture, DBF has been used as a pesticide due to its insecticidal properties. In material science, DBF has been used as a fluorescent dye in the detection of biomolecules.
特性
分子式 |
C22H22N6O4 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C22H22N6O4/c1-4-26(5-2)15-6-8-16(9-7-15)27-24-18-12-14(3)17(13-19(18)25-27)23-22(29)20-10-11-21(32-20)28(30)31/h6-13H,4-5H2,1-3H3,(H,23,29) |
InChIキー |
UWKXVDAVUJJUIS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)







